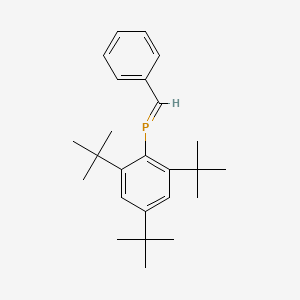
(2,4,6-Tritert-butylphenyl)benzylidenephosphine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4,6-Tritert-butylphenyl)benzylidenephosphine is a complex organophosphorus compound characterized by the presence of bulky tert-butyl groups attached to the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,6-Tritert-butylphenyl)benzylidenephosphine typically involves the reaction of 2,4,6-tritert-butylphenylmagnesium bromide with benzylidenephosphine chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(2,4,6-Tritert-butylphenyl)benzylidenephosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The benzylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphine compounds depending on the reagents used.
科学的研究の応用
(2,4,6-Tritert-butylphenyl)benzylidenephosphine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of (2,4,6-Tritert-butylphenyl)benzylidenephosphine involves its interaction with molecular targets through its phosphorus atom. The bulky tert-butyl groups provide steric hindrance, which can influence the compound’s reactivity and selectivity. The compound can participate in various pathways, including coordination with metal centers and formation of stable complexes.
類似化合物との比較
Similar Compounds
2,4,6-Tri-tert-butylphenol: Similar in structure but lacks the phosphine group.
2,4-Di-tert-butyl-6-methylphenyl: Shares the tert-butyl groups but has different substitution patterns.
Uniqueness
(2,4,6-Tritert-butylphenyl)benzylidenephosphine is unique due to the presence of both the bulky tert-butyl groups and the benzylidenephosphine moiety. This combination imparts distinct chemical properties, making it valuable for specific applications in catalysis and materials science.
特性
CAS番号 |
143372-18-3 |
|---|---|
分子式 |
C25H35P |
分子量 |
366.5 g/mol |
IUPAC名 |
benzylidene-(2,4,6-tritert-butylphenyl)phosphane |
InChI |
InChI=1S/C25H35P/c1-23(2,3)19-15-20(24(4,5)6)22(21(16-19)25(7,8)9)26-17-18-13-11-10-12-14-18/h10-17H,1-9H3 |
InChIキー |
ANJLDRTVTKSMSG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)P=CC2=CC=CC=C2)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


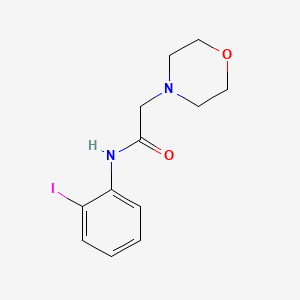
![3-([2,2'-Bithiophen]-5-yl)-3-(thiophen-2-yl)-3H-naphtho[2,1-b]pyran](/img/structure/B12564979.png)



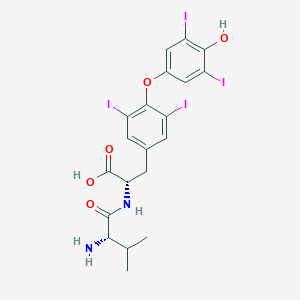

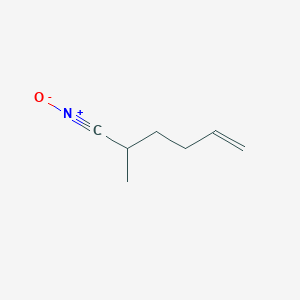
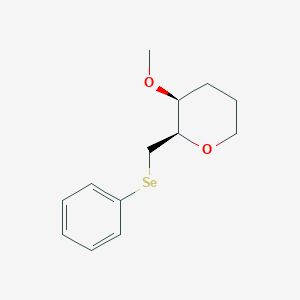
![2'-O-[2-(Dimethylamino)ethyl]-5-methyluridine](/img/structure/B12565018.png)

![6-[(Prop-2-yn-1-yl)oxy]naphthalene-2-carbonyl chloride](/img/structure/B12565027.png)
![2,3-Bis[4-(dimethylamino)phenyl]naphthalene-1,4-dione](/img/structure/B12565030.png)

